N-ethyl-5-(trifluoromethoxy)pyridin-2-amine
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Overview
Description
N-ethyl-5-(trifluoromethoxy)pyridin-2-amine: is a chemical compound with the molecular formula C8H9F3N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethoxy group and the ethylamine moiety imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-5-(trifluoromethoxy)pyridin-2-amine typically involves the introduction of the trifluoromethoxy group onto a pyridine ring, followed by the ethylation of the amine group. One common method involves the reaction of 5-(trifluoromethoxy)pyridin-2-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-5-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding N-ethyl-5-(trifluoromethoxy)pyridine-2-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-ethyl-5-(trifluoromethoxy)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group makes it valuable in the development of novel pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties. It is also explored for its potential use in electronic devices .
Mechanism of Action
The mechanism of action of N-ethyl-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-(trifluoromethoxy)pyridin-2-amine
- N-methyl-5-(trifluoromethoxy)pyridin-2-amine
- N-ethyl-5-(trifluoromethyl)pyridin-2-amine
Comparison: N-ethyl-5-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both the ethylamine and trifluoromethoxy groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets, compared to its analogs .
Properties
Molecular Formula |
C8H9F3N2O |
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Molecular Weight |
206.16 g/mol |
IUPAC Name |
N-ethyl-5-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C8H9F3N2O/c1-2-12-7-4-3-6(5-13-7)14-8(9,10)11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
WZCOIWJGPCCRSY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
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